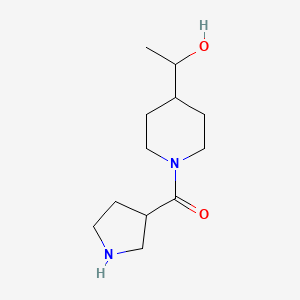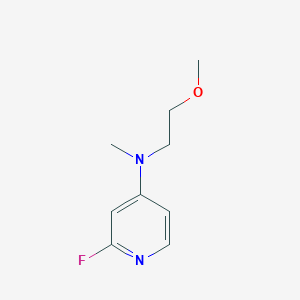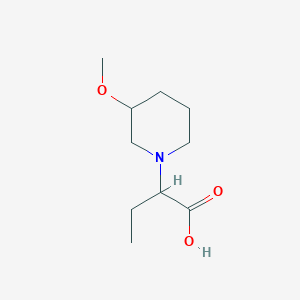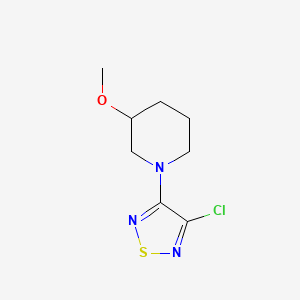
1-(2-Chloropyridin-4-yl)piperidin-3-ol
Vue d'ensemble
Description
“1-(2-Chloropyridin-4-yl)piperidin-3-ol” is a chemical compound with the IUPAC name 1-(2-chloropyridin-3-yl)piperidin-3-ol .
Molecular Structure Analysis
The molecular structure of “1-(2-Chloropyridin-4-yl)piperidin-3-ol” can be represented by the SMILES stringClC1=NC=CC(N(CCC2)CC2O)=N1 . Physical And Chemical Properties Analysis
“1-(2-Chloropyridin-4-yl)piperidin-3-ol” is a solid compound . Its molecular weight is 204.22 .Applications De Recherche Scientifique
CCR3 Receptor Antagonists
A study by Sato et al. designed and synthesized a novel class of potent C–C chemokine receptor type 3 (CCR3) receptor antagonists, which could potentially include derivatives of piperidine such as “1-(2-Chloropyridin-4-yl)piperidin-3-ol”. These antagonists are important in the treatment of allergic diseases, as CCR3 is involved in the immune response .
Quinoline-Piperidine Linkage
The structure–activity relationship studies have indicated that the ether linkage between quinoline and piperidine is crucial for inhibitory effects, suggesting that “1-(2-Chloropyridin-4-yl)piperidin-3-ol” could be part of compounds with potential therapeutic benefits .
3. Dual Inhibitors for ALK and ROS1 Zhang et al. designed a series of 2-amino-4-(1-piperidine) pyridine derivatives as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). This indicates that “1-(2-Chloropyridin-4-yl)piperidin-3-ol” could be used in developing treatments for certain types of cancer .
One-Pot Functionalization
The method allows for the furthering of one-pot functionalization of unsaturated intermediates, which usually requires multiple steps. This suggests that “1-(2-Chloropyridin-4-yl)piperidin-3-ol” could be used in synthetic chemistry to streamline complex chemical syntheses .
Safety and Hazards
Orientations Futures
Piperidine derivatives, such as “1-(2-Chloropyridin-4-yl)piperidin-3-ol”, have a wide range of biological activities and are a key category of nitrogen-bearing heterocyclic compounds. They are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, the future research directions could involve exploring its potential therapeutic applications.
Propriétés
IUPAC Name |
1-(2-chloropyridin-4-yl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-10-6-8(3-4-12-10)13-5-1-2-9(14)7-13/h3-4,6,9,14H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKUKKWNMUTTJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridin-4-yl)piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid](/img/structure/B1474477.png)
![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474478.png)
![3-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}propane-1,2-diol](/img/structure/B1474481.png)



